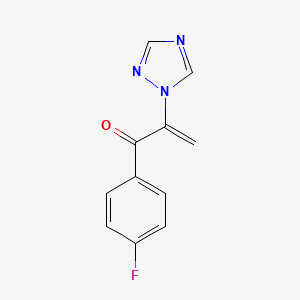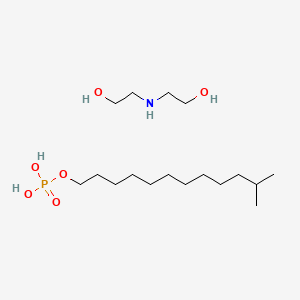
Einecs 287-146-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-1-naphthol can be synthesized through the hydrogenation of 1-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
C10H7OH+H2→C10H11OH
where 1-naphthol (C${10}$H${7}$OH) is converted to 1,2,3,4-tetrahydro-1-naphthol (C${10}$H${11}$OH).
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-1-naphthol involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3,4-tetrahydro-1-naphthaldehyde using oxidizing agents such as potassium permanganate (KMnO$_4$).
Reduction: Further reduction can convert it to 1,2,3,4-tetrahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO$_4$) in an acidic medium.
Reduction: Hydrogen gas (H$_2$) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO$_3$ and H$_2$SO$_4$) for nitration; halogens (Cl$_2$, Br$_2$) for halogenation.
Major Products
Oxidation: 1,2,3,4-tetrahydro-1-naphthaldehyde.
Reduction: 1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-tetrahydro-1-naphthol can be compared with other similar compounds such as:
1-naphthol: The parent compound, which is less hydrogenated and has different reactivity.
1,2,3,4-tetrahydronaphthalene: A fully hydrogenated derivative with different physical and chemical properties.
Naphthalene: A non-hydrogenated aromatic compound with distinct chemical behavior.
The uniqueness of 1,2,3,4-tetrahydro-1-naphthol lies in its partially hydrogenated structure, which imparts specific reactivity and properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
85409-75-2 |
|---|---|
Molekularformel |
C17H40NO6P |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;11-methyldodecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.C4H11NO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;6-3-1-5-2-4-7/h13H,3-12H2,1-2H3,(H2,14,15,16);5-7H,1-4H2 |
InChI-Schlüssel |
WXHCXKCTVWLZLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



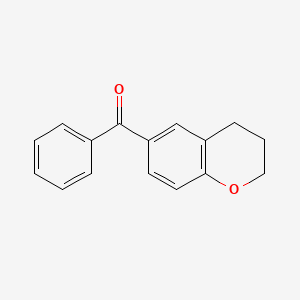
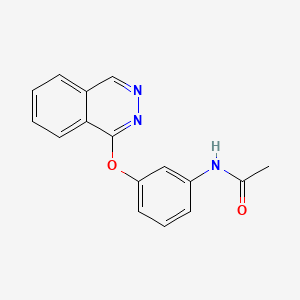
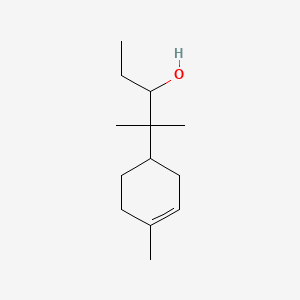
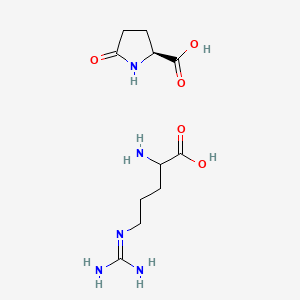
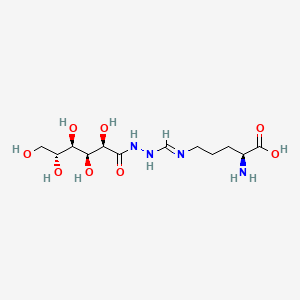
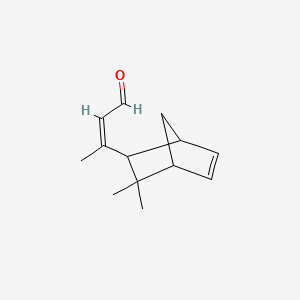
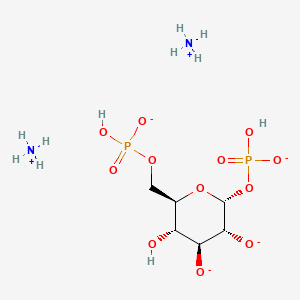

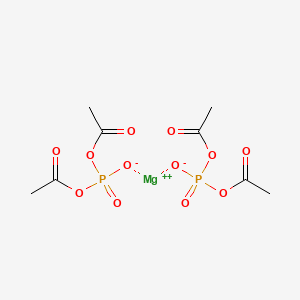

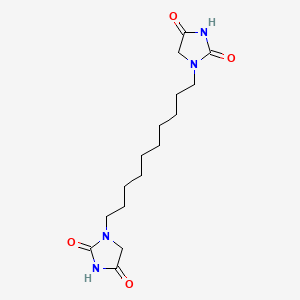
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
